molecular formula C5H8B10 B577323 1-ISOPROPYL-O-CARBORANE CAS No. 13569-38-5

1-ISOPROPYL-O-CARBORANE

Cat. No.: B577323
CAS No.: 13569-38-5
M. Wt: 176.219
InChI Key: YGAHCJDGVCMCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-o-carborane is a derivative of o-carborane, which is a type of carborane compound. Carboranes are clusters composed of boron, carbon, and hydrogen atoms, forming a polyhedral structure. These compounds are known for their thermal stability and unique chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-o-carborane can be synthesized through the reaction of o-carborane with isopropyl halides under specific conditions. The process typically involves the use of a strong base such as n-butyllithium to deprotonate the o-carborane, followed by the addition of isopropyl halide to introduce the isopropyl group .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-o-carborane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isopropyl-o-carborane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic and inorganic compounds.

    Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment due to its high boron content.

    Medicine: Explored as a component in drug design for its unique structural properties and stability.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of 1-isopropyl-o-carborane involves its interaction with various molecular targets and pathways. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying cancer cells. The unique structure of carboranes allows them to interact with biological molecules, enhancing their efficacy in therapeutic applications .

Comparison with Similar Compounds

  • 1-Methyl-o-carborane
  • 1-Ethyl-o-carborane
  • 1-Propyl-o-carborane

Comparison: 1-Isopropyl-o-carborane is unique due to its specific isopropyl group, which imparts distinct steric and electronic properties compared to other alkyl-substituted carboranes. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

CAS No.

13569-38-5

Molecular Formula

C5H8B10

Molecular Weight

176.219

IUPAC Name

11-propan-2-yl-2$l^{2}

InChI

InChI=1S/C5H8B10/c1-3(2)5-4(6-5)7-9-11-13-15-14-12-10-8-5/h3-4H,1-2H3

InChI Key

YGAHCJDGVCMCQZ-UHFFFAOYSA-N

SMILES

[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.